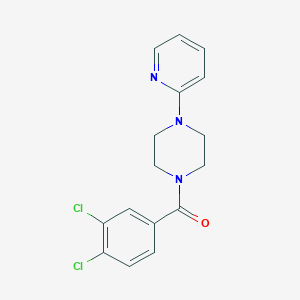
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
作用机制
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine acts as a positive allosteric modulator of various neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the NMDA glutamate receptor. By enhancing the activity of these receptors, 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is able to modulate the release of neurotransmitters and influence neuronal signaling pathways.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurogenesis, and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine in laboratory experiments is its ability to selectively modulate specific neurotransmitter receptors, allowing researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, including the investigation of its potential therapeutic use in the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine's effects on neuronal signaling pathways and its potential for off-target effects. Finally, the development of more selective 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine derivatives could provide valuable tools for investigating the function of specific neurotransmitter receptors in the brain.
合成方法
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. Other methods involve the reaction of 2-pyridinylpiperazine with 3,4-dichlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学研究应用
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been widely studied for its potential use as a research tool in the fields of neuroscience and pharmacology. It has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
(3,4-dichlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-5-4-12(11-14(13)18)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODTWNFKMDTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dichloro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5716824.png)
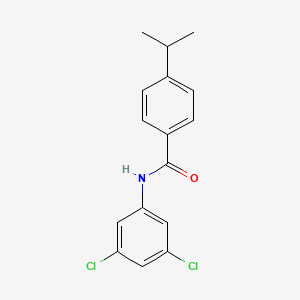
![N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5716832.png)
![3-cyclopentyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5716842.png)
![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)
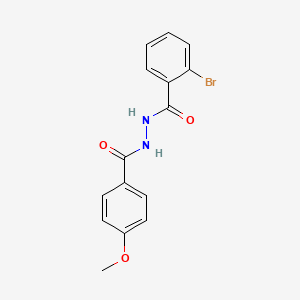
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)
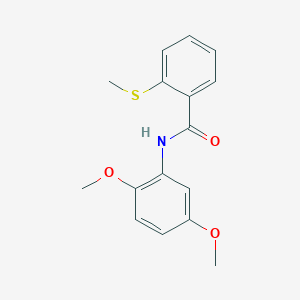
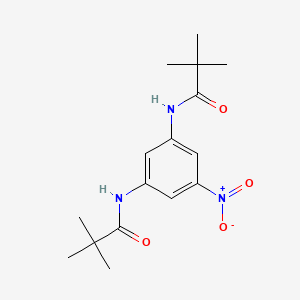
![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)